6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines It is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 7th position on the triazolopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine can be achieved through various methods. One notable method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and involves a tandem reaction mechanism. The reaction conditions typically involve heating the reactants in dry toluene at 140°C under microwave conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial applications. The method’s broad substrate scope and good functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various reagents to form fused heterocyclic systems.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Condensation Reagents: Reagents such as hydrazines and aldehydes are commonly used in condensation reactions.
Major Products Formed
Scientific Research Applications
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including inhibitors of various enzymes and receptors.
Pharmaceutical Research: The compound is investigated for its potential therapeutic applications in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Chemical Biology: It serves as a probe in studying biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for the RORγt receptor and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions modulate various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo[1,2,4]triazolo[1,5-a]pyridine
- 6-Methoxy-2-(tributylstannyl)pyrimidine
- 5-Bromo-3-pyridinecarboxaldehyde
- 5-Bromopyrimidine
Uniqueness
6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a methyl group on the triazolopyridine ring enhances its reactivity and potential for forming diverse derivatives with significant biological activities .
Properties
IUPAC Name |
6-bromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-7-9-4-10-11(7)3-6(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQVGCGVFICPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=NN2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656837 | |
Record name | 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1172534-83-6 | |
Record name | 6-Bromo-7-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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